![molecular formula C20H13Cl2N3O8 B5052586 [2-(2,4-Dichlorophenyl)-2-oxoethyl] 2-[[2-(4-nitro-1,3-dioxoisoindol-2-yl)acetyl]amino]acetate](/img/structure/B5052586.png)
[2-(2,4-Dichlorophenyl)-2-oxoethyl] 2-[[2-(4-nitro-1,3-dioxoisoindol-2-yl)acetyl]amino]acetate
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Overview
Description
[2-(2,4-Dichlorophenyl)-2-oxoethyl] 2-[[2-(4-nitro-1,3-dioxoisoindol-2-yl)acetyl]amino]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichlorophenyl, nitro, and isoindolyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,4-Dichlorophenyl)-2-oxoethyl] 2-[[2-(4-nitro-1,3-dioxoisoindol-2-yl)acetyl]amino]acetate typically involves multiple steps. The process begins with the preparation of the dichlorophenyl and nitroisoindolyl intermediates. These intermediates are then subjected to esterification and amidation reactions under controlled conditions to form the final compound. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[2-(2,4-Dichlorophenyl)-2-oxoethyl] 2-[[2-(4-nitro-1,3-dioxoisoindol-2-yl)acetyl]amino]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, [2-(2,4-Dichlorophenyl)-2-oxoethyl] 2-[[2-(4-nitro-1,3-dioxoisoindol-2-yl)acetyl]amino]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for studying biochemical processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(2,4-Dichlorophenyl)-2-oxoethyl] 2-[[2-(4-nitro-1,3-dioxoisoindol-2-yl)acetyl]amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[2-(2,4-Dichlorophenyl)-2-oxoethyl] 2-[[2-(4-amino-1,3-dioxoisoindol-2-yl)acetyl]amino]acetate: Similar structure with an amino group instead of a nitro group.
[2-(2,4-Dichlorophenyl)-2-oxoethyl] 2-[[2-(4-methyl-1,3-dioxoisoindol-2-yl)acetyl]amino]acetate: Similar structure with a methyl group instead of a nitro group.
Uniqueness
The uniqueness of [2-(2,4-Dichlorophenyl)-2-oxoethyl] 2-[[2-(4-nitro-1,3-dioxoisoindol-2-yl)acetyl]amino]acetate lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 2-[[2-(4-nitro-1,3-dioxoisoindol-2-yl)acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O8/c21-10-4-5-11(13(22)6-10)15(26)9-33-17(28)7-23-16(27)8-24-19(29)12-2-1-3-14(25(31)32)18(12)20(24)30/h1-6H,7-9H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGPCIGXAFPPPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)NCC(=O)OCC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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